Aripiprazole-d8

Bioanalysis LC-MS/MS Pharmacokinetics

Aripiprazole-d8 (CAS 1089115-06-9) is a highly pure, octa-deuterated internal standard for LC-MS/MS quantification of aripiprazole and dehydro-aripiprazole in complex biological matrices. It delivers a +8 Da mass shift, enabling robust matrix effect compensation and eliminating the baseline noise/co-elution interference common with non-deuterated or d4-labeled alternatives. Validated for bioequivalence and TDM studies at LLOQs down to 0.05 ng/mL, it is the definitive choice for regulatory-compliant, high-sensitivity analysis.

Molecular Formula C23H27Cl2N3O2
Molecular Weight 456.4 g/mol
CAS No. 1089115-06-9
Cat. No. B1662822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole-d8
CAS1089115-06-9
Molecular FormulaC23H27Cl2N3O2
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
InChIKeyCEUORZQYGODEFX-FUEQIQQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aripiprazole-d8 (CAS 1089115-06-9): A High-Purity Octa-Deuterated Internal Standard for LC-MS/MS Quantification of Aripiprazole in Bioanalytical and Pharmacokinetic Studies


Aripiprazole-d8 (CAS 1089115-06-9) is a synthetic, stable isotope-labeled analog of the atypical antipsychotic aripiprazole, characterized by the substitution of eight hydrogen atoms with deuterium on the butoxy chain, resulting in a molecular formula of C23H19D8Cl2N3O2 and a molecular weight of 456.43 g/mol [1]. This octa-deuterated compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of aripiprazole and its active metabolite, dehydro-aripiprazole, in complex biological matrices such as human plasma [2]. The incorporation of eight deuterium atoms imparts a distinct mass shift (+8 Da) relative to the non-deuterated analyte, enabling robust differentiation and compensation for matrix effects, extraction variability, and ionization suppression during quantitative bioanalysis .

Why Generic Substitution Fails: Critical Performance Gaps Between Aripiprazole-d8 and Alternative Internal Standards in Bioanalytical LC-MS/MS


Substituting Aripiprazole-d8 with non-deuterated analogs or alternative deuterated internal standards (e.g., Haloperidol-d4, Aripiprazole-d4) introduces significant quantitative risks in LC-MS/MS workflows, stemming from inadequate matrix effect compensation, isotopic interference, and suboptimal sensitivity. Non-deuterated internal standards cannot correct for ion suppression/enhancement caused by co-eluting matrix components, leading to biased quantification [1]. Furthermore, deuterated internal standards with fewer than eight deuterium atoms may exhibit retention time shifts relative to the analyte due to deuterium isotope effects, compromising their ability to accurately normalize matrix effects [2]. Even when a structurally related deuterated compound like Haloperidol-d4 is used, its different physicochemical properties result in divergent extraction recovery and ionization efficiency, thereby failing to provide the requisite accuracy and precision for regulatory bioanalysis [3]. The octa-deuterated Aripiprazole-d8 uniquely mitigates these pitfalls by virtue of its near-identical chromatographic behavior and maximal mass differentiation, ensuring reliable quantification across diverse plasma lots and concentration ranges.

Quantitative Performance Differentiation: Aripiprazole-d8 vs. Haloperidol-d4 and Other Deuterated Internal Standards


Enhanced Method Sensitivity: 40-Fold Lower LLOQ Achieved with Aripiprazole-d8 Compared to Haloperidol-d4 Internal Standard

Aripiprazole-d8 enables a 40-fold improvement in lower limit of quantitation (LLOQ) relative to the use of Haloperidol-d4 as an internal standard. In a validated UPLC-MS/MS method employing Aripiprazole-d8, the linear range was 0.05–80 ng/mL with an LLOQ of 0.05 ng/mL [1]. In contrast, a comparable LC-ESI-MS-MS method using Haloperidol-d4 as the internal standard achieved a linear range of 2–400 ng/mL with an LLOQ of 2 ng/mL [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Superior Matrix Effect Correction: Aripiprazole-d8 Delivers 1.08% CV vs. Haloperidol-d4's 20-30% Ion Suppression

The use of Aripiprazole-d8 as an internal standard provides exceptional correction for matrix effects, as evidenced by a relative matrix effect of only 1.08% CV across eight different lots of human plasma [1]. Conversely, a method employing Haloperidol-d4 exhibited substantial ion suppression in blank plasma extracts, with depressions of product ions observed at retention times between 0.5 to 2 minutes, preventing the development of a high-throughput method [2].

Matrix Effect Ion Suppression LC-MS/MS

High Extraction Recovery and Precision: >96% Recovery and 1.20-3.72% CV Validate Aripiprazole-d8's Suitability for Regulated Bioanalysis

A validated UPLC-MS/MS method using Aripiprazole-d8 as the internal standard achieved a mean extraction recovery greater than 96% across quality control levels, with intra- and inter-batch accuracy ranging from 97.4% to 101.9% and precision (% CV) between 1.20% and 3.72% [1]. These performance metrics meet and exceed the acceptance criteria outlined in FDA and EMA bioanalytical method validation guidelines [1].

Extraction Recovery Precision Bioequivalence

High Isotopic Purity and Chemical Integrity: >99 atom % D and >98% HPLC Purity Minimize Interference from Unlabeled Species

Commercial batches of Aripiprazole-d8 are routinely supplied with isotopic enrichment >99 atom % D and chemical purity >98% as determined by HPLC . In contrast, lower-purity deuterated analogs or non-deuterated internal standards introduce significant unlabeled species that co-elute with the analyte, causing isobaric interference and inaccurate quantification in MRM transitions [1].

Isotopic Purity Stable Isotope Internal Standard

Optimal Application Scenarios for Aripiprazole-d8 in Bioanalytical and Pharmacokinetic Workflows


Regulated Bioequivalence Studies for Generic Aripiprazole Formulations

Aripiprazole-d8 is the internal standard of choice for quantifying aripiprazole in human plasma during bioequivalence trials, as demonstrated in a validated UPLC-MS/MS method supporting a 10 mg aripiprazole formulation study in 36 healthy subjects. The method's linear range (0.05–80 ng/mL) and high precision (% CV 1.20–3.72%) ensure reliable comparison of test and reference formulations per FDA and EMA guidelines [1].

Therapeutic Drug Monitoring (TDM) of Aripiprazole in Psychiatric Patients

The exceptional sensitivity (LLOQ 0.05 ng/mL) and minimal matrix effect (1.08% CV) of methods employing Aripiprazole-d8 make it ideal for TDM applications where plasma concentrations may be low and inter-individual variability is high. The validated method has been applied to determine steady-state concentrations in human subjects receiving daily oral doses of 15 mg, with all measured values falling within the quantitative range [2].

Simultaneous Quantification of Aripiprazole and Dehydro-Aripiprazole in Pharmacokinetic Studies

Aripiprazole-d8 serves as a universal internal standard for both the parent drug and its active metabolite in a single LC-MS/MS run, as validated by Wojnicz et al. (2017). The method achieves linear ranges of 0.18–120 ng/mL for aripiprazole and 0.35–110 ng/mL for dehydro-aripiprazole, with >99% phospholipid removal using microelution-SPE, enabling robust pharmacokinetic profiling and metabolite ratio determination [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aripiprazole-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.